2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride
Description
Position of Nitrogen Atom
Functional Group Placement
Stereochemical Variations
- (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride : Enantiomeric form with reversed configuration at positions 1 and 5.
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid : Differs in nitrogen position and carboxyl group orientation.
Table 3: Structural Comparison of Azabicyclohexane Derivatives
These structural nuances profoundly impact physicochemical properties, such as solubility, melting point, and biological activity. For instance, the hydrochloride salt form enhances aqueous solubility compared to neutral analogs, while the bicyclic framework’s rigidity improves metabolic stability in drug candidates. Computational studies further highlight how nitrogen positioning affects electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-2-7-4(6)3-6;/h4,7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXDNFJKHNEVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride can be achieved through various methods. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride are not widely documented, the general approach involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 163.6 g/mol. Its structure features a nitrogen atom within the bicyclic system, which contributes to its chemical reactivity and biological activity. The presence of a carboxylic acid functional group enhances its potential for various chemical reactions.
Organic Synthesis
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of CHF2-substituted derivatives that exhibit diverse biological activities. Its bicyclic structure allows for unique conformations that are valuable in medicinal chemistry.
Biochemistry and Molecular Biology
In biochemistry, this compound is employed in proteomics research to study protein structure and function. Its ability to interact with specific molecular targets makes it useful in enzyme mechanism studies and protein interaction assays. The compound's structural characteristics allow it to fit into enzyme active sites, potentially modifying or inhibiting enzyme activity, which is critical for understanding metabolic pathways.
Pharmaceutical Applications
The compound is integral to the pharmaceutical industry due to its structural similarity to piperidine motifs found in various drugs. It is used as a conformationally constrained bicyclic isostere, enhancing the pharmacological properties of drug candidates. Research indicates that derivatives of this compound exhibit antiviral, antibacterial, and antifungal activities, making it a subject of interest for drug development .
Case Study 1: Enzyme Inhibition
A study demonstrated that 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride acts as an inhibitor for specific enzymes involved in metabolic pathways. The compound's interaction with these enzymes was characterized by binding affinity assays, revealing its potential as a lead compound for drug design targeting metabolic disorders .
Case Study 2: Antimicrobial Activity
Research highlighted the antimicrobial properties of derivatives synthesized from 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride against various bacterial strains. Compounds derived from this bicyclic structure showed significant inhibition zones in agar diffusion tests, indicating their potential use as antimicrobial agents in clinical applications .
Mechanism of Action
The mechanism by which 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound contains an oxygen atom in the ring system instead of nitrogen.
Uniqueness
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride is a bicyclic compound notable for its unique structural characteristics, including a nitrogen atom within its ring system. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities, including antimicrobial, antiviral, and potential therapeutic effects. Its molecular formula is with a molecular weight of 163.6 g/mol.
The compound's reactivity is largely influenced by its functional groups, particularly the carboxylic acid group, which enhances its biological interactions. The bicyclic structure allows for specific binding interactions with various biological targets, making it a valuable molecule in drug development and biochemical research.
Antimicrobial Properties
Research indicates that 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride exhibits significant antimicrobial activity . Preliminary studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Antiviral Activity
This compound has also been evaluated for antiviral properties , particularly as an inhibitor of viral replication mechanisms. For instance, derivatives of azabicyclo compounds have shown promise as inhibitors of viral proteases, which are crucial for the life cycle of viruses such as SARS-CoV-2 .
Case Studies
- Inhibition of SARS-CoV-2 Protease : A study highlighted the role of azabicyclo derivatives in inhibiting the main protease (Mpro) of SARS-CoV-2, demonstrating their potential as antiviral agents .
- Antibacterial Activity : In vitro assays have confirmed that 2-Azabicyclo[3.1.0]hexane derivatives exhibit substantial antibacterial activity against multiple pathogens, including Gram-positive and Gram-negative bacteria .
The mechanism by which 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride exerts its biological effects involves interactions with specific enzymes and receptors within microbial cells or viral particles. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their function and disrupting normal cellular processes.
Comparative Analysis
The biological activity of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride can be compared with other similar compounds:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic with nitrogen | Exhibits different stereochemistry affecting activity |
| tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | Bicyclic with carbamate | Enhanced solubility and bioavailability |
| N-Methyl-2-Azabicyclo[3.1.0]hexane | Bicyclic with methyl group | Potentially different pharmacokinetics |
Each compound exhibits unique properties that influence their biological activities and therapeutic potentials.
Q & A
Q. What are the established synthetic routes for 2-azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropanation and bicyclic ring formation. Key steps include:
- Simmons-Smith Cyclopropanation : Used to construct the bicyclic core via carbene insertion into alkenes, requiring precise control of zinc-copper reagents and temperature (40–60°C) to minimize side products .
- Enamine/Carbamate Protection : Tert-butoxycarbonyl (Boc) or ethyl ester groups stabilize intermediates during ring closure. For example, Boc-protected intermediates (e.g., (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride) are purified via recrystallization in ethanol/water mixtures to achieve >95% purity .
- Acid Hydrolysis : Final deprotection using HCl in dioxane or methanol yields the hydrochloride salt. Optimal conditions (2M HCl, 12h, 25°C) prevent over-degradation .
Q. Critical Parameter Table
| Step | Conditions | Yield Range | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Zn/Cu, CH₂I₂, 50°C, 24h | 45–60% | 85–90% | |
| Boc Deprotection | 2M HCl, MeOH, 12h, RT | 70–80% | ≥95% |
Q. How is structural characterization performed for this bicyclic compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm bicyclic geometry. Key signals include cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and carboxylic acid protons (δ 10.5–12.0 ppm, broad) .
- X-ray Crystallography : Resolves absolute stereochemistry. For example, (1S,5S)-configured analogs show distinct dihedral angles (e.g., C1-C5-N2 = 112.5°) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 216.33 for CHNO) and validates chloride adducts .
Q. What purification strategies address common by-products (e.g., ring-opened derivatives)?
Methodological Answer:
- Ion-Exchange Chromatography : Removes hydrolyzed amines using Dowex 50WX4 resin (elution with 0.5M NHOH) .
- Reverse-Phase HPLC : C18 columns with 0.1% TFA in acetonitrile/water gradients resolve bicyclic products from des-cyclopropane impurities (retention time: 8–10min) .
- Recrystallization : Ethanol/water (3:1) mixtures achieve >99% purity for hydrochloride salts .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to avoid racemization during cyclopropanation?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during carbene transfer, achieving enantiomeric excess (ee) >90% .
- Low-Temperature Control : Reactions at –20°C slow racemization. For example, (–)-sparteine-mediated cyclopropanation at –20°C improves ee to 94% .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) separate enantiomers post-synthesis .
Q. How to resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. off-target effects)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare bicyclic analogs (e.g., 2-azabicyclo[3.2.0] vs. [3.1.0] cores) to isolate pharmacophore contributions. For example, 3-oxo derivatives show enhanced binding to serine proteases (K = 12nM) .
- Off-Target Screening : Use proteome-wide affinity chromatography or molecular docking (e.g., AutoDock Vina) to identify non-specific interactions. Adjust substituents (e.g., methyl groups at C6) to reduce off-target binding .
Q. What computational methods predict stability in biological matrices (e.g., plasma)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB: 1BM0) to predict hydrolysis rates. For example, the hydrochloride salt shows 80% stability in plasma after 24h (vs. 50% for free base) .
- Degradation Pathway Modeling : Density Functional Theory (DFT) calculations identify vulnerable bonds (e.g., cyclopropane ring strain ΔG = 25 kcal/mol) .
Q. How does the compound’s stereochemistry influence pharmacological activity?
Methodological Answer:
- Enantiomer-Specific Assays : (1S,5S)-configured analogs inhibit dipeptidyl peptidase-4 (DPP-4) with IC = 8nM, while (1R,5R)-isomers show IC >1µM .
- Crystal Structures with Targets : Co-crystallization with DPP-4 (PDB: 4A5S) reveals hydrogen bonding between the carboxylic acid and Arg125, which is stereospecific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
